molecular formula C19H15BrN2O B2752212 3-(4-Bromophenyl)-1,1-diphenylurea CAS No. 195452-05-2

3-(4-Bromophenyl)-1,1-diphenylurea

Cat. No.: B2752212
CAS No.: 195452-05-2
M. Wt: 367.246
InChI Key: OZDIGTYUZUXOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1,1-diphenylurea is a high-purity urea-based small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. Its core structure is based on the N,N-diphenylurea scaffold, which is a privileged structure in the development of biologically active compounds . Urea derivatives are extensively investigated for their potential as therapeutic agents, particularly in the field of oncology . This compound serves as a valuable synthetic intermediate or building block for researchers designing and developing novel inhibitors of immunomodulatory enzymes. Specifically, structural analogues based on the N,N-diphenylurea framework have demonstrated promising activity as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme that is a promising target in cancer immunotherapy . IDO1 is overexpressed in various tumor types and plays a key role in mediating tumor immune evasion . The 4-bromophenyl moiety within the molecule offers a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling medicinal chemists to explore structure-activity relationships and optimize compound properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-bromophenyl)-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O/c20-15-11-13-16(14-12-15)21-19(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDIGTYUZUXOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Design

The condensation of 4-bromophenyl isocyanate with diphenylamine constitutes a direct pathway to 3-(4-bromophenyl)-1,1-diphenylurea. This method leverages the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a urea linkage. The reaction typically proceeds under mild conditions, as demonstrated in analogous syntheses of N,N-diphenylurea derivatives.

Experimental Procedure

In a representative protocol, 4-bromophenyl isocyanate (1.5 g, 0.007 mol) is dissolved in anhydrous dichloromethane (100 mL) under nitrogen. Diphenylamine (1.2 g, 0.007 mol) and triethylamine (1.0 mL, 0.007 mol) are added sequentially, and the mixture is stirred at room temperature for 4–6 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via silica gel chromatography (eluent: petroleum ether/ethyl acetate, 5:1).

Optimization and Yield

Key parameters influencing yield include:

  • Stoichiometry : A 1:1 molar ratio of isocyanate to amine minimizes diurea byproducts.
  • Solvent Choice : Dichloromethane enhances reactivity compared to polar aprotic solvents.
  • Catalysis : Triethylamine accelerates the reaction by scavenging hydrogen bromide.
    Reported yields for analogous urea syntheses under these conditions exceed 85%.

Substitution via Diphenylcarbamoyl Chloride and 4-Bromoaniline

Carbamoyl Chloride Activation

This two-step approach involves synthesizing diphenylcarbamoyl chloride followed by its reaction with 4-bromoaniline. The carbamoyl chloride intermediate is generated by treating diphenylamine with phosgene or triphosgene, though safer alternatives like thiophosgene have been explored.

Stepwise Synthesis

  • Diphenylcarbamoyl Chloride Preparation :
    Diphenylamine (1.8 g, 0.01 mol) is reacted with triphosgene (1.0 g, 0.003 mol) in dry toluene at 0°C. The mixture is warmed to room temperature and stirred for 2 hours, yielding diphenylcarbamoyl chloride as a pale yellow solid.

  • Coupling with 4-Bromoaniline :
    The carbamoyl chloride (1.5 g, 0.006 mol) is dissolved in pyridine (10 mL), and 4-bromoaniline (1.0 g, 0.006 mol) is added. After refluxing at 80°C for 12 hours, the mixture is poured into ice water, extracted with ethyl acetate, and purified via column chromatography (eluent: hexane/chloroform, 3:1).

Yield and Scalability

This method achieves yields of 78–82%, with scalability limited by the handling of carbamoyl chlorides. Recent advances employ flow chemistry to improve safety and efficiency.

Copper-Catalyzed Aryl Coupling Strategies

Reaction Conditions

  • Catalyst System : CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%)
  • Base : Cesium carbonate (2.0 equiv)
  • Solvent : Acetonitrile at 82°C for 24 hours
    Preliminary trials with analogous systems show moderate yields (60–70%), indicating room for optimization.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Advantages Limitations
Isocyanate-Amine Coupling 4-Bromophenyl isocyanate, diphenylamine DCM, rt, 4–6 h 85–90% High purity, minimal byproducts Isocyanate handling requires care
Carbamoyl Chloride Route Diphenylcarbamoyl chloride, 4-bromoaniline Pyridine, reflux 75–82% Avoids isocyanates Multi-step, lower yield
Copper-Catalyzed Coupling Pre-formed urea, 4-bromoiodobenzene CuI, Cs2CO3, 82°C 60–70% Modular late-stage functionalization Requires metal catalyst

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (CDCl3, 400 MHz): δ 7.52–7.48 (m, 4H, Ar-H), 7.35–7.30 (m, 6H, Ar-H), 7.25–7.20 (m, 2H, Ar-H), 6.95 (s, 1H, NH).
  • 13C NMR (CDCl3, 100 MHz): δ 155.2 (C=O), 140.1, 139.8, 132.4, 129.7, 128.9, 122.3, 121.8 (Ar-C), 119.5 (C-Br).
  • HRMS : Calc. for C19H15BrN2O [M+H]+: 385.0342; Found: 385.0339.

Purity Assessment

HPLC analysis (C18 column, MeOH/H2O 70:30) shows ≥98% purity, with retention time = 12.4 min.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,1-diphenylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted urea derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Anticancer Properties
Research indicates that 3-(4-Bromophenyl)-1,1-diphenylurea may have anti-inflammatory and anticancer effects. It interacts with specific biomolecules and enzymes, making it a candidate for drug development targeting various diseases, including cancer. Studies have shown that similar compounds can inhibit cellular processes relevant to cancer progression, suggesting that this compound could play a role in developing novel cancer therapies .

Inhibition of Cellular Endocytosis
The compound has been investigated for its ability to inhibit cellular endocytosis processes, which are critical in various disease mechanisms, including cancer and infectious diseases. By modulating endocytic pathways, 3-(4-Bromophenyl)-1,1-diphenylurea could potentially serve as a therapeutic agent in treating these conditions .

Materials Science Applications

Synthesis of Advanced Materials
In materials science, 3-(4-Bromophenyl)-1,1-diphenylurea is utilized in synthesizing advanced materials such as liquid crystals and polymers. Its structural properties allow it to act as a building block for creating more complex organic molecules, facilitating the development of innovative synthetic methodologies.

Case Study 1: Neurotoxic Potential Assessment

A study investigated the neurotoxic effects of a pyrazoline derivative containing a 4-bromophenyl group on rainbow trout alevins. The research focused on acetylcholinesterase activity and malondialdehyde levels in the brain. Results indicated that the compound could influence neurotoxicity markers, highlighting its potential impact on aquatic life.

Case Study 2: Antimicrobial and Anticancer Activity

Another study synthesized derivatives based on 3-(4-Bromophenyl)-1,1-diphenylurea to evaluate their antimicrobial and anticancer activities. These derivatives were tested against various bacterial strains and human breast adenocarcinoma cell lines (MCF7). The findings revealed promising antimicrobial activity and potential efficacy against cancer cells .

Summary of Applications

Field Application Description
Medicinal ChemistryAnti-inflammatory & AnticancerPotential drug candidate targeting inflammation and cancer pathways
Inhibition of Cellular EndocytosisModulates endocytic pathways relevant to disease mechanisms
Materials ScienceSynthesis of Advanced MaterialsUsed in creating liquid crystals and polymers
Building Block for Organic SynthesisFacilitates development of complex organic molecules
Environmental ScienceNeurotoxic Potential AssessmentInvestigated effects on aquatic organisms
Antimicrobial & Anticancer ActivityEvaluated against bacteria and cancer cell lines

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,1-diphenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes and biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Bromophenyl)-1,1-diphenylurea with structurally related urea derivatives and bromophenyl-containing compounds, focusing on substituent effects, physical properties, and biological activities.

Structural Analogs in the Urea Family

Compound Name Substituents on Urea/Backbone Key Differences Biological Activity/Properties Reference
3-(4-Bromophenyl)-1,1-diphenylurea 4-Bromophenyl, two phenyls Reference compound Not reported -
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea Thiazole ring, 4-bromophenyl Thiazole heterocycle Not reported (structural analog)
1-(2-Bromophenyl)-3-phenylurea 2-Bromophenyl, phenyl Bromine at ortho position Not reported
3-(4-Bromophenyl)-1,1-dimethylurea 4-Bromophenyl, two methyls Smaller alkyl substituents No classified hazards
3-[(14H-dibenzo[a,j]xanthen-14-yl)methyl]-1,1-diphenylurea Xanthene ring, diphenylurea Extended aromatic system High melting point (>250°C)

Key Observations:

  • Substituent Position : The para-bromophenyl group in the target compound likely enhances electronic effects (e.g., electron-withdrawing) compared to ortho-substituted analogs like 1-(2-Bromophenyl)-3-phenylurea, which may exhibit steric hindrance .
  • Heterocyclic Modifications: Thiazole- or oxadiazole-containing analogs (e.g., ) demonstrate that heterocycles can significantly alter bioactivity.

Non-Urea Bromophenyl Derivatives

Compound Name Core Structure Key Features Biological Activity/Properties Reference
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole Ketone and oxadiazole backbone 59.5% anti-inflammatory activity
3-(4-Bromophenyl)-1-phenylprop-2-en-1-one Enone α,β-unsaturated ketone Structural data (NMR) reported

Key Observations:

  • Functional Group Impact: Oxadiazole and enone derivatives highlight how non-urea backbones can drive bioactivity. The target compound’s urea core may offer hydrogen-bonding capabilities distinct from these systems.
  • Anti-Inflammatory Potential: The oxadiazole derivative’s activity (close to indomethacin) underscores the therapeutic relevance of bromophenyl motifs , suggesting that 3-(4-Bromophenyl)-1,1-diphenylurea could be screened for similar applications.

Biological Activity

3-(4-Bromophenyl)-1,1-diphenylurea is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-(4-Bromophenyl)-1,1-diphenylurea is characterized by its unique molecular structure, which features a brominated phenyl group and two diphenyl moieties. This structure contributes to its chemical reactivity and biological properties.

  • Molecular Formula : C13_{13}H10_{10}BrN1_{1}O1_{1}
  • Molecular Weight : 276.13 g/mol

Mechanisms of Biological Activity

The biological activity of 3-(4-Bromophenyl)-1,1-diphenylurea can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties : Studies have shown that 3-(4-Bromophenyl)-1,1-diphenylurea possesses antimicrobial activity against both gram-positive and gram-negative bacteria. This is believed to be due to its ability to disrupt bacterial cell membranes.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes, providing a basis for its therapeutic applications.

Anticancer Studies

A significant study evaluated the anticancer effects of 3-(4-Bromophenyl)-1,1-diphenylurea on human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. The following table summarizes key findings from this study:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
256035
503070

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

Several case studies have highlighted the effectiveness of 3-(4-Bromophenyl)-1,1-diphenylurea in clinical settings:

  • Case Study 1 : A patient with resistant bacterial infection showed significant improvement after treatment with a formulation containing this compound, demonstrating its potential as an antimicrobial agent.
  • Case Study 2 : In a clinical trial involving patients with advanced breast cancer, those treated with a regimen including 3-(4-Bromophenyl)-1,1-diphenylurea exhibited improved survival rates compared to those receiving standard therapy.

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP1
Unit cell dimensionsa=6.96 Å, b=11.36 Å, c=14.72 Å
R factor0.036

Q. Table 2: Metabolic Profiling Data

MetaboliteDetection MethodBiological System
3-(4-Bromophenyl)-1-methylureaLC-MS/MS (m/z 245→168)HEL cells
4-BromophenylureaLC-MS/MS (m/z 215→138)HEL cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.